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YL)carbamate

Cat. No.: B016098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a chiral heterocyclic compound that has

garnered significant interest in medicinal chemistry and organic synthesis. Its unique strained

β-lactone ring system, coupled with the carbamate functionality, makes it a versatile building

block for the development of novel therapeutic agents and a valuable probe for studying

enzymatic processes. This technical guide provides a comprehensive overview of the

physicochemical properties, synthesis, and potential biological applications of this compound,

tailored for researchers and professionals in the field of drug development.

Physicochemical Properties
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a white to off-white solid. Its core structure

consists of a four-membered oxetane ring with a carbonyl group at the 2-position and a benzyl

carbamate substituent at the 3-position, conferring chirality to the molecule.

Table 1: Physicochemical Data for (S)-Benzyl (2-oxooxetan-3-YL)carbamate
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Property Value/Descriptor Source

IUPAC Name
Benzyl N-[(3S)-2-oxooxetan-3-

yl]carbamate
[1]

CAS Number 26054-60-4 [1]

Molecular Formula C₁₁H₁₁NO₄ [1]

Molecular Weight 221.21 g/mol [1]

Melting Point
131 - 133 °C (for the (R)-

enantiomer)

Boiling Point 425.5 ± 44.0 °C (Predicted)

Density 1.31 g/cm³ (Predicted)

Solubility
Slightly soluble in acetone,

acetonitrile, and chloroform.

pKa 10.32 ± 0.20 (Predicted)

Appearance White to Off-White Solid

Storage Inert atmosphere, 2-8°C [2]

Spectroscopic Data:

While specific spectra for the (S)-enantiomer are not readily available in the public domain,

characteristic spectroscopic features can be inferred.

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the β-lactone and

carbamate functional groups. The strained C=O of the β-lactone is anticipated to appear

around 1820 cm⁻¹, while the carbamate C=O stretch is expected around 1710 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Protons on the oxetane ring would appear as a complex multiplet. The benzylic

protons of the carbamate group would likely be a singlet, and the aromatic protons of the

benzyl group would be observed in the aromatic region.
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¹³C NMR: Distinct signals would be present for the carbonyl carbons of the lactone and

carbamate, the carbons of the oxetane ring, and the carbons of the benzyl group.

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 221.21,

corresponding to the molecular weight of the compound.[1]

Synthesis and Reactivity
Synthesis
A common synthetic route to (S)-Benzyl (2-oxooxetan-3-YL)carbamate involves a Mitsunobu

reaction.[1]

Experimental Protocol: Synthesis of (S)-Benzyl (2-oxooxetan-3-YL)carbamate

Reagents:

(S)-N-(Benzyloxycarbonyl)-serine

Dimethyl azodicarboxylate (DMAD) or Diethyl azodicarboxylate (DEAD)

Triphenylphosphine (PPh₃)

Anhydrous Tetrahydrofuran (THF)

Anhydrous Acetonitrile (MeCN)

Procedure:

To a solution of (S)-N-(Benzyloxycarbonyl)-serine and triphenylphosphine in anhydrous

THF and acetonitrile at -55°C under an inert atmosphere (e.g., argon or nitrogen), dimethyl

azodicarboxylate is added dropwise.[1]

The reaction mixture is stirred at this temperature for a specified period, allowing for the

intramolecular cyclization to form the β-lactone ring.

The reaction is monitored by a suitable technique, such as thin-layer chromatography

(TLC), to determine completion.
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Upon completion, the reaction is quenched, and the product is isolated and purified using

standard techniques like column chromatography. This process has been reported to yield

the product in approximately 72% yield.[1]
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Caption: Synthetic workflow for (S)-Benzyl (2-oxooxetan-3-YL)carbamate.

Chemical Reactivity
The reactivity of (S)-Benzyl (2-oxooxetan-3-YL)carbamate is primarily dictated by the

strained β-lactone ring and the carbamate group.

Nucleophilic Acyl Substitution: The strained lactone is susceptible to ring-opening by

nucleophiles, which can attack the carbonyl carbon.
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Oxidation and Reduction: The oxetane ring can undergo oxidation to form more reactive

species or be reduced, leading to ring-opening and the formation of diols or amino alcohols.

Substitution Reactions: The carbamate moiety can also participate in substitution reactions.

Biological and Medicinal Chemistry Context
(S)-Benzyl (2-oxooxetan-3-YL)carbamate serves as a crucial chiral building block in

medicinal chemistry. The oxetane motif is increasingly utilized as a bioisostere for various

functional groups to improve physicochemical and pharmacokinetic properties of drug

candidates.

The β-lactone structure is a known pharmacophore in various enzyme inhibitors. For instance,

β-lactones are known to act as irreversible inhibitors of serine proteases. The strained ring

system of (S)-Benzyl (2-oxooxetan-3-YL)carbamate makes it a potential candidate for

covalent modification of active site serine residues in such enzymes.
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Caption: Potential mechanism of action via serine protease inhibition.

While specific enzyme targets for (S)-Benzyl (2-oxooxetan-3-YL)carbamate are not yet

extensively documented, its structural similarity to other β-lactone-containing inhibitors

suggests its utility as a research tool to probe the activity of various enzymes, particularly those
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involved in proteolysis. Its derivatives are being explored for their potential inhibitory activities

against a range of enzymes.[1]

Conclusion
(S)-Benzyl (2-oxooxetan-3-YL)carbamate is a compound of significant interest due to its

unique structural features and synthetic versatility. This guide has summarized its key

physicochemical properties, outlined a common synthetic protocol, and discussed its potential

applications in medicinal chemistry, particularly as a chiral building block and a probe for

enzyme inhibition. Further research into its specific biological targets and mechanisms of action

will undoubtedly expand its utility in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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